molecular formula C10H13NO B3328766 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol CAS No. 518051-95-1

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol

Cat. No.: B3328766
CAS No.: 518051-95-1
M. Wt: 163.22 g/mol
InChI Key: FMQVKSLQSDAQMS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol, this benzo[b]azepine derivative serves as a valuable scaffold in medicinal chemistry . The tetrahydrobenzazepine core structure is of significant interest in neuroscience and pharmacology. Research on related benzazepine and diazepine compounds has demonstrated promising anxiolytic (anti-anxiety) and analgesic (pain-relieving) properties in preclinical models . These effects are often linked to interaction with key neurological targets. For instance, studies indicate that high anxiolytic activity in similar compounds can be explained by a pronounced interaction with the benzodiazepine site of the GABA A receptor and with specific and allosteric sites of the 5-HT 2A (serotonin) receptor . Another study on a novel 2,3-benzodiazepine derivative showed it induced an anxiolytic effect in animal models without the significant memory impairment often associated with classic benzodiazepines . Beyond the central nervous system, the benzazepinone scaffold has also been explored in other therapeutic areas, such as in the development of potent and selective integrin αVβ3 antagonists for potential application in conditions like osteoporosis, rheumatoid arthritis, and cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11-12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVKSLQSDAQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h Benzo B Azepin 8 Ol and Its Analogs

Classical and Established Synthetic Routes for Benzoazepine Systems

Traditional methods for building the benzoazepine core have long relied on robust and well-understood organic reactions. These established routes often involve intramolecular cyclizations to form the characteristic seven-membered ring.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, utilized to form cyclic β-keto esters from diesters. youtube.commasterorganicchemistry.com This reaction is particularly effective for synthesizing 5- and 6-membered rings, but can also be applied to the formation of 7-membered rings, albeit sometimes with lower yields. youtube.com The mechanism begins with the deprotonation of an α-carbon of one ester group by a strong base, typically an alkoxide, to form an enolate. youtube.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule to forge a new carbon-carbon bond and create a cyclic tetrahedral intermediate. youtube.comyoutube.com Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester. youtube.com

In the context of benzoazepine synthesis, a suitable precursor would be a diester where the ester functionalities are separated by a chain that includes a nitrogen atom and is attached to a benzene (B151609) ring. The cyclization would produce a tetrahydrobenzo[b]azepinone derivative containing a keto and an ester group, which can then be further modified through hydrolysis, decarboxylation, and reduction to obtain the desired tetrahydrobenzo[b]azepine scaffold.

Table 1: Dieckmann Condensation for Benzoazepine Precursor

Reactant Type Base Key Intermediate Product Type
N-substituted aromatic diester Sodium ethoxide (NaOEt) or similar alkoxide Cyclic enolate Cyclic β-keto ester

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org When applied to a cyclic ketoxime, the reaction results in a ring expansion, yielding a lactam (a cyclic amide). wikipedia.org This strategy is a cornerstone for the synthesis of the benzo[b]azepin-2-one core structure.

The process typically starts with a 1-tetralone (B52770) derivative, which is a six-membered cyclic ketone fused to a benzene ring. This ketone is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. derpharmachemica.combyjus.com The oxime is then treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgorganic-chemistry.org The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This initiates a rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a seven-membered lactam ring after tautomerization. byjus.commasterorganicchemistry.com The resulting benzoazepinone can then be reduced to the corresponding tetrahydrobenzo[b]azepine.

Table 2: Beckmann Rearrangement for Benzoazepine Synthesis

Starting Material Reagent for Oxime Formation Rearrangement Catalyst Product
Substituted 1-Tetralone Hydroxylamine (NH₂OH) Polyphosphoric Acid (PPA), H₂SO₄ Substituted 1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one

The Mitsunobu reaction provides a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and nitrogen-containing moieties, with clean inversion of configuration. organic-chemistry.orgnih.gov Its application in forming heterocyclic systems via intramolecular cyclization is particularly valuable. nih.govbeilstein-archives.org

For the synthesis of the tetrahydrobenzo[b]azepine ring, a suitable starting material is typically an amino alcohol, such as an N-protected 2-(2-hydroxyphenyl)ethylamine derivative. The reaction is conducted in the presence of a phosphine, usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt intermediate, which activates the alcohol's hydroxyl group. The nitrogen atom of the protected amino group then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide moiety to close the seven-membered ring. organic-chemistry.org This method is noted for its mild conditions and high functional group tolerance. beilstein-archives.org

Table 3: Intramolecular Mitsunobu Reaction for Benzoazepine Formation

Substrate Type Reagents Key Transformation Product
N-protected 2-(2-hydroxyphenyl)ethylamine derivative Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) Intramolecular N-alkylation N-protected Tetrahydro-1H-benzo[b]azepine

Reductive amination is a fundamental transformation in organic synthesis that forms amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. When combined with a subsequent cyclization step, it offers a direct route to N-heterocycles. The synthesis of benzoazepinone derivatives can be achieved by starting with a keto-acid or keto-ester precursor, such as a 4-(2-carboxyphenyl)butanoic acid derivative.

The reaction involves the initial condensation between the ketone carbonyl group and an amine (e.g., ammonia or a primary amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ, commonly using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The newly formed amino group can then undergo intramolecular cyclization with the carboxylic acid or ester group, often promoted by heat or a coupling agent, to form the seven-membered lactam ring of the benzoazepinone system. This one-pot or sequential process provides an efficient pathway to the core structure. beilstein-journals.org

Modern and Advanced Synthetic Strategies for Tetrahydrobenzoazepines

Contemporary organic synthesis has seen the emergence of powerful new reactions that enable the construction of complex molecular architectures with high efficiency and selectivity. Among these, ring-closing metathesis has become a key tool for synthesizing cyclic compounds, including the benzoazepine scaffold.

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic olefins, including medium-sized rings like azepines, which can be challenging to form using classical methods due to unfavorable entropic factors. organic-chemistry.orgnih.gov RCM employs transition metal catalysts, most notably ruthenium-based catalysts developed by Grubbs and Schrock, to facilitate the intramolecular reaction between two terminal alkene functionalities within a single molecule, resulting in the formation of a cyclic alkene and the expulsion of a small volatile alkene like ethylene (B1197577). organic-chemistry.orgnih.gov

To construct the benzoazepine scaffold, a diene precursor is required. This is typically an N-allyl-N-(2-vinylphenyl)amine derivative or a similar structure where two double bonds are positioned to allow for a 7-membered ring closure. The reaction is often carried out using a second-generation Grubbs or Hoveyda-Grubbs catalyst, which offer high reactivity and stability. organic-chemistry.orgresearchgate.net The regioselective cyclization efficiently yields a dihydrobenzo[b]azepine, which can be readily hydrogenated to the desired 2,3,4,5-tetrahydro-1H-benzo[b]azepine skeleton. organic-chemistry.org This method is valued for its tolerance of various functional groups and its ability to create the unsaturated ring system in a single, efficient step. researchgate.net

Table 4: Ring-Closing Metathesis for Benzoazepine Synthesis

Precursor Type Catalyst Product (before reduction)
N-protected o-vinyl aniline (B41778) with an olefinic side chain Grubbs Catalyst (1st or 2nd Gen), Hoveyda-Grubbs Catalyst Dihydro-1H-benzo[b]azepine

Transition Metal-Catalyzed Cyclization and Amination Reactions

The formation of the seven-membered azepine ring often relies on the intramolecular cyclization of a suitably functionalized linear precursor. Transition metals, particularly palladium, nickel, and copper, have proven to be powerful catalysts for facilitating the crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bond-forming reactions that close the ring.

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry. Its intramolecular variant provides a direct route to N-heterocycles, including tetrahydrobenzoazepines. The general strategy involves an aryl halide on one end of a molecule and an amine on the other, which are then coupled using a palladium catalyst to form the cyclic product.

A significant challenge in synthesizing tetrahydrobenzo[b]azepines from simple aryl iodides is the so-called "ortho constraint," where many catalytic systems require a substituent at the ortho position to the iodide to achieve high yields and selectivity. Without this substituent, side reactions can dominate. To address this limitation, a specialized palladium/norbornene (Pd/NBE) cooperative catalysis has been developed. nih.gov This method uses an olefin-tethered electrophilic amine reagent that first undergoes ortho-amination with the aryl iodide, followed by a 7-exo-trig Heck cyclization to furnish the seven-membered ring. nih.gov

A breakthrough in this area was the discovery that a unique C7-bromo-substituted norbornene (N1) is a highly effective co-catalyst for this transformation, particularly with ortho-unsubstituted aryl iodides. nih.gov Experimental and computational studies have shown that the C7-bromo group plays several critical roles, including promoting the desired β-carbon elimination, suppressing the formation of unwanted benzocyclobutene byproducts, and stabilizing key reaction intermediates. nih.gov The versatility of this method allows for the modular synthesis of a wide range of functionalized tetrahydrobenzo[b]azepines. nih.gov

Table 1: Effect of C7-Substituted Norbornene (NBE) on Tetrahydrobenzo[b]azepine (THBA) Synthesis

Entry NBE Co-Catalyst Key Feature Yield & Selectivity
1 C7-bromo-NBE (N1) Bromo substitution at C7 Optimal yield and selectivity
2 Other NBEs (N3-N9) Substitution at other positions Low yield and low selectivity

Data sourced from studies on Pd/NBE cooperative catalysis. nih.gov

Nickel, being more earth-abundant and cost-effective than palladium, has emerged as a powerful alternative for catalyzing C-N bond formation. youtube.com Nickel catalysts can activate challenging electrophiles and often operate via different mechanistic pathways, including single-electron transfer processes, which can be advantageous for certain transformations. youtube.com

In the context of forming cyclic amines, nickel-catalyzed intramolecular reactions are highly effective. For instance, a nickel-catalyzed intramolecular desulfitative C-N coupling has been reported, proceeding via the extrusion of sulfur dioxide (SO2) to form the C-N bond. nih.gov This method operates under significantly milder conditions (60 °C) compared to related reactions and demonstrates good functional group tolerance, making it applicable to the synthesis of various aromatic amines. nih.gov Another approach involves the intramolecular reductive cross-coupling of benzyl(bromoaryl)ammonium triflates, which proceeds with high site selectivity for cleaving the desired C-N bond to facilitate cyclization. acs.org While direct applications for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol are still being explored, these nickel-catalyzed methodologies represent a promising and potent strategy for the construction of benzo-fused N-heterocyclic systems. nih.govacs.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical yet continually evolving method for forming carbon-heteroatom and carbon-carbon bonds. Intramolecular copper-catalyzed coupling provides a valuable pathway for the synthesis of cyclic structures, including the seven-membered rings found in benzoazepine analogs. These reactions are particularly useful for constructing macrocycles and can be guided by directing groups within the substrate to achieve high site-selectivity. nih.gov

For example, copper(I) has been shown to catalyze (4+3)-cycloaddition reactions between 4-indolylcarbinols and aziridines to stereoselectively produce azepinoindoles, a related fused seven-membered N-heterocycle. This process highlights copper's ability to facilitate tandem C-C/C-N bond formations in a single operation. In other systems, intramolecular Ullmann coupling has been used for the macrocyclization of peptides containing an aryl halide and a nucleophile, where cyclization proceeds smoothly, sometimes even without an external ligand. nih.gov These principles are directly applicable to the synthesis of the tetrahydrobenzoazepine core, where an appropriately substituted aromatic precursor could undergo copper-catalyzed intramolecular cyclization to form the desired seven-membered ring.

One-Pot Multibond Forming Processes in Benzoazepine Synthesis

One-pot syntheses, which involve multiple bond-forming events in a single reaction vessel without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecules. These processes, often described as domino or cascade reactions, streamline synthetic sequences, reduce waste, and simplify purification.

Such strategies have been successfully applied to the synthesis of related benzodiazepine (B76468) and benzimidazole (B57391) structures. nih.govacs.org For example, triazolobenzodiazepines have been synthesized in a one-pot process involving a three-component [3+2] cycloaddition, followed by N-propargylation and an intramolecular click reaction, with only CO2 and H2O as byproducts. nih.gov Similarly, iron-catalyzed domino reactions have been used to form benzimidazoles from three simple components. acs.org A one-pot, two-step synthesis of diaroyl benzothiepine-1,1-dioxides, which also feature a seven-membered ring fused to a benzene ring, has been achieved through a sequence of double sulfination and double condensation reactions. These examples underscore the power of one-pot methodologies to rapidly construct complex heterocyclic frameworks analogous to the benzoazepine core from simple starting materials.

Stereoselective Synthesis Approaches for Tetrahydrobenzoazepine Frameworks

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the development of stereoselective methods to synthesize chiral tetrahydrobenzoazepines is of paramount importance.

Asymmetric hydrogenation (AH) is one of the most powerful and industrially relevant methods for establishing chiral centers with high enantioselectivity and atom economy. youtube.com This technique typically involves the reduction of a prochiral olefin or imine using hydrogen gas and a chiral transition-metal catalyst (often based on rhodium, ruthenium, or iridium). youtube.com

In the context of tetrahydrobenzoazepine synthesis, AH can be applied to a prochiral dihydrobenzoazepine intermediate (an enamine). The double bond within the seven-membered ring can be hydrogenated using a chiral catalyst to set the desired stereocenter. This strategy has been proven highly effective in the synthesis of other chiral heterocycles. For instance, the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) using a rhodium catalyst complexed with the chiral ligand (R)-BINAP afforded the corresponding chiral piperazine (B1678402) with an exceptional 99% enantiomeric excess (ee). This highlights the precision achievable with AH. The choice of chiral ligand is critical for inducing high stereoselectivity, and a vast library of ligands has been developed to suit a wide range of substrates. youtube.com

Table 2: Example of Asymmetric Hydrogenation for Chiral Heterocycle Synthesis

Substrate Catalyst/Ligand Product Yield Enantiomeric Excess (ee)
Tetrahydropyrazine [(R)-BINAP(COD)Rh]TfO Piperazine Derivative 96% 99%

Data adapted from a study on the synthesis of a chiral piperazine intermediate.

Stereocontrolled Addition of Organometallic Reagents to Precursors

A highly efficient and diastereoselective method for synthesizing 2-substituted benzo[b]azepin-5-ols involves the stereocontrolled addition of organometallic reagents, specifically Grignard reagents, to oxa-bridged benzazepine precursors. nih.govnih.gov This strategy utilizes a ring-opening/nucleophilic addition pathway to create functionalized benzazepine scaffolds. nih.gov

The process commences with a precursor like 1-allyl-2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine, which serves as a model substrate. nih.gov The reaction's efficiency and stereoselectivity are highly dependent on the solvent and the specific Grignard reagent used. Initial screenings demonstrated that common solvents like tetrahydrofuran (B95107) (THF) and dioxane were ineffective for this transformation. nih.gov However, the desired ring-opened product, a 2-substituted benzo[b]azepin-5-ol, can be obtained in high yield with varying levels of diastereoselectivity. nih.gov

These benzo[b]azepin-5-ol derivatives can be further transformed. For instance, subsequent oxidation using the Dess-Martin periodinane provides the corresponding 2-substituted benzazepinones in excellent yields. nih.gov This two-step sequence provides a versatile route to a range of functionalized benzoazepine derivatives.

Table 1: Diastereoselective Addition of Grignard Reagents to an Oxa-Bridged Benzazepine Precursor This table is generated based on findings from a study on the stereocontrolled synthesis of benzo[b]azepin-5-ols. nih.gov

EntryGrignard ReagentProductYield (%)Diastereomeric Ratio (dr)
1Phenylmagnesium Bromide2-phenyl-benzo[b]azepin-5-ol9224:76
2Methylmagnesium Bromide2-methyl-benzo[b]azepin-5-ol8530:70
3Ethylmagnesium Bromide2-ethyl-benzo[b]azepin-5-ol8828:72
4Vinylmagnesium Bromide2-vinyl-benzo[b]azepin-5-ol9025:75

Radical Cyclization Approaches for Benzoazepinone Derivatives

Radical cyclization offers a powerful, albeit indirect, method for constructing benzo-fused ring systems, which can be adapted for the synthesis of benzoazepinone frameworks. nih.gov This formal radical cyclization onto an aromatic ring involves a multi-step sequence that ultimately yields the desired fused heterocyclic structure. nih.gov

A representative pathway begins with the Birch reduction of an aromatic tert-butyl ester, followed by in-situ alkylation and subsequent oxidation to produce a cross-conjugated dienone. nih.gov This dienone intermediate is the key substrate for the radical cyclization step. The cyclization product is then subjected to a series of reactions to restore the aromaticity of the benzene ring. This typically involves silylation, a Saegusa oxidation, and a final treatment with a reagent like bismuth(III) chloride (BiCl₃) in the presence of water. nih.gov A significant advantage of this route is the potential to introduce an additional substituent onto the original aromatic ring during the process. nih.gov

Zirconium-Mediated Approaches to Substituted Azepanes and Benzoazepines

Zirconium-mediated cyclization presents a novel and potent approach for the synthesis of substituted azepanes and their benz-fused analogs. soton.ac.ukscispace.com This methodology has considerable potential for creating diverse tetrahydro-1H-1-benzazepine derivatives. scispace.com The core of this strategy is the intramolecular co-cyclization of nitrogen-tethered dienes, enynes, or diynes, promoted by a zirconocene (B1252598) complex such as zirconocene(1-butene). soton.ac.uk

This reaction generates zirconacycle intermediates. These intermediates can be trapped in various ways to produce the final heterocyclic products. For instance, simple protonation of the zirconacycles derived from 4- or 5-azanona-1,8-dienes affords 3,4- or 4,5-disubstituted azepanes. soton.ac.uk When starting from diyne-derived systems, the zirconacycle can be reacted with reagents like dimethyl acetylenedicarboxylate (B1228247) and copper(I) chloride (CuCl) to yield 2- or 3-benzazepanes. soton.ac.uk This method highlights the synthetic power of sequential reactions catalyzed by organometallic complexes. scispace.com

Solid-Phase Synthesis of Benzoazepine Scaffolds

Solid-phase organic synthesis (SPOS) provides an efficient and high-throughput platform for generating libraries of benzoazepine derivatives, particularly 1,4-benzodiazepine-2,5-diones and tetrahydro-1,4-benzodiazepin-2-ones. nih.govacs.orgresearchgate.net This approach involves anchoring a starting material to a polymer support, carrying out a sequence of reactions, and finally cleaving the product from the resin.

A common strategy begins by linking an α-amino acid to a resin, such as polystyrene (PS) or TentaGel (TG), via reductive amination. nih.gov The polymer-bound amine is then acylated with a substituted anthranilic acid (e.g., 5-nitroanthranilic acid), which is followed by a base-catalyzed ring closure to form the benzodiazepine-2,5-dione ring system. nih.gov Subsequent chemical modifications, such as the reduction of a nitro group to an amine, allow for further diversification. nih.gov The final compounds are cleaved from the resin using strong acids like trifluoroacetic acid (TFA). nih.gov This method is highly adaptable for creating diverse libraries for screening purposes. acs.org

Table 2: Representative Yields in Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones Data based on a study describing the synthesis of polymer-bound benzodiazepine-2,5-diones. nih.gov

Resin TypeAcylating AgentCleavage CocktailYield (%)Purity (HPLC, >%)
Polystyrene (PS)Acid ChloridesTFA/Me₂S/water (90:5:5)52-6970
TentaGel (TG)Acid ChloridesTFA/Me₂S/water (90:5:5)41-4870
Polystyrene (PS)Fmoc-tyrosine fluorideN/A24N/A
TentaGel (TG)Fmoc-tyrosine fluorideN/A31N/A
Yield based on the theoretical loading of the resin.

Chemical Reactivity and Derivatization of 2,3,4,5 Tetrahydro 1h Benzo B Azepin 8 Ol and Its Scaffolds

Functional Group Transformations and Interconversions within the Benzoazepine Core

The functional groups of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core, namely the secondary amine, the hydroxyl group on the aromatic ring, and the benzylic and aliphatic C-H bonds, are all amenable to a variety of chemical transformations.

The secondary amine is a key site for derivatization. It can undergo N-alkylation, N-acylation, and N-sulfonylation to introduce a wide range of substituents. For instance, N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate is a key step in the synthesis of a benzo[b]azepine-1-carboxylate derivative. This is followed by carbamoylation and hydrolysis to form the corresponding butanoic acid.

The phenolic hydroxyl group can be readily converted into ethers or esters. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the regioselectivity is influenced by the existing substituents.

Substitution Reactions and Regioselectivity on the Tetrahydrobenzoazepine Ring

Substitution reactions on the tetrahydrobenzoazepine ring can occur on both the aromatic and the saturated heterocyclic portions.

Aromatic Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be performed on the benzene (B151609) ring. The regioselectivity of these reactions is directed by the combined electronic effects of the hydroxyl group and the fused azepine ring. The hydroxyl group is a strongly activating ortho-, para-director, while the alkylamino portion of the azepine ring is also an activating ortho-, para-director. Quantum chemical calculations have been used to predict the most reactive sites for electrophilic aromatic substitution in related benzodiazepinone systems. These calculations indicate that the localization energy can be a suitable predictor of reactivity.

Substitution on the Azepine Ring: While direct substitution on the saturated azepine ring is less common, functionalization can be achieved through various synthetic strategies. For example, ring-closing metathesis (RCM) has been utilized in the synthesis of benzoazepine derivatives.

Oxidation and Reduction Pathways in Azepine Chemistry

Oxidation and reduction reactions are crucial for modifying the azepine core and introducing new functionalities.

Oxidation: The secondary amine of the tetrahydrobenzoazepine can be oxidized. More complex oxidations can be performed on the azepine ring itself. For example, late-stage oxidation of tetrahydroazepines has been used as a method to access densely functionalized oxo-azepines. nih.gov Hydroboration of tetrahydroazepines can yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov

Reduction: The amide functionality in benzoazepinone systems can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH). researchgate.net Furthermore, catalytic hydrogenation can be employed to reduce any unsaturation in the azepine ring or attached substituents.

Table 1: Examples of Oxidation and Reduction Reactions in Azepine Chemistry
Reaction TypeReagents and ConditionsProductReference
Oxidation of TetrahydroazepineHydroboration followed by oxidationOxo-azepine nih.gov
Reduction of AmideLithium aluminum hydride (LAH) in THFAmine researchgate.net

Mannich Reactions and Spirocyclic System Formation in Benzoazepinone Systems

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is particularly useful in the functionalization of benzoazepinone systems. nih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by formaldehyde and a primary or secondary amine.

In the context of benzoazepinones, the methylene (B1212753) group adjacent to the carbonyl can act as the nucleophile in a Mannich reaction. This allows for the introduction of various aminoalkyl side chains, which can significantly alter the biological properties of the molecule.

Furthermore, intramolecular Mannich-type reactions can lead to the formation of spirocyclic systems. For instance, an appropriately substituted benzoazepinone could undergo cyclization to form a spiro-fused heterocyclic ring at the position alpha to the carbonyl. The synthesis of spirocyclic compounds is of great interest in medicinal chemistry as it introduces three-dimensional complexity into a molecule. beilstein-journals.orgsemanticscholar.org Chiral thiourea-catalyzed Mannich/cyclization tandem reactions have been developed for the asymmetric synthesis of spirocyclic compounds. mdpi.com

Role as Synthetic Intermediates in Complex Molecule Construction

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, and its derivatives, are valuable intermediates in the synthesis of more complex molecules, including pharmacologically active compounds. nih.govresearchgate.netscispace.commdpi.com

For example, 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a late-stage intermediate in the synthesis of mozavaptan, a vasopressin V2 receptor antagonist. acs.org The synthesis of this intermediate can be achieved through a multi-step sequence involving a Mizoroki–Heck coupling and a one-pot multibond-forming process. acs.org

Moreover, the versatility of the benzoazepine core allows for its incorporation into larger, more complex molecular frameworks. The ability to functionalize both the aromatic and heterocyclic rings provides synthetic chemists with a powerful platform for the construction of novel chemical entities with diverse biological activities.

Table 2: Compound Names Mentioned in the Article
Compound Name
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
2,4-dimethylaniline
ethyl 4-bromobutyrate
benzo[b]azepine-1-carboxylate
lithium aluminum hydride
5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine
mozavaptan

Structural Analysis and Spectroscopic Characterization Techniques in Benzoazepine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol , a combination of ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments like COSY, HMQC, and HMBC would be employed to unambiguously assign all proton and carbon signals.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear in the downfield region (approximately 6.5-7.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The protons of the saturated seven-membered azepine ring, specifically the methylene (B1212753) groups at positions 2, 3, 4, and 5, would resonate in the upfield region. The chemical shifts and multiplicities of these signals are influenced by their proximity to the nitrogen atom and the hydroxyl group. The protons on the carbon adjacent to the nitrogen (C5) would likely appear more downfield than the others in the saturated ring system. The hydroxyl (-OH) and amine (-NH) protons would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons would be found in the 110-160 ppm range, with the carbon bearing the hydroxyl group (C8) appearing significantly downfield. The aliphatic carbons of the azepine ring would resonate in the upfield region (typically 20-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-22.8 - 3.230 - 40
H-31.7 - 2.120 - 30
H-41.7 - 2.125 - 35
H-52.9 - 3.445 - 55
H-66.6 - 6.8115 - 125
H-76.5 - 6.7110 - 120
H-96.9 - 7.2125 - 135
NH (1)Variable (broad)-
OH (8)Variable (broad)-
C-2-30 - 40
C-3-20 - 30
C-4-25 - 35
C-5-45 - 55
C-5a-130 - 140
C-6-115 - 125
C-7-110 - 120
C-8-150 - 160
C-9-125 - 135
C-9a-135 - 145

Detailed two-dimensional NMR experiments would be crucial to confirm these assignments by establishing correlations between protons and carbons.

X-ray Diffraction and Crystallographic Studies for Solid-State Structure Determination

The resulting crystallographic data would reveal the conformation of the seven-membered azepine ring, which can adopt various forms such as a chair, boat, or twist-boat conformation. Intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the hydroxyl and amine groups, would also be elucidated. These interactions play a critical role in determining the packing of the molecules in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is hypothetical and serves as an example of what would be reported from an X-ray diffraction experiment.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z (molecules/unit cell)4
Density (calculated)1.25 g/cm³
R-factor< 0.05

The precise atomic coordinates derived from this analysis would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a characteristic manner. The fragmentation pattern would be expected to involve cleavages of the seven-membered ring. Common fragmentation pathways could include the loss of small, stable neutral molecules or radicals. Analysis of these fragments helps to piece together the molecular structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (Note: This table represents plausible fragmentation patterns based on the compound's structure.)

m/z (mass-to-charge ratio)Plausible Fragment Identity
[M]+•Molecular ion of this compound
[M - H]⁺Loss of a hydrogen radical
[M - C₂H₄]⁺•Loss of ethylene (B1197577) via retro-Diels-Alder type reaction
[M - C₃H₇N]+•Cleavage of the azepine ring
Aromatic fragment ionsIons corresponding to the substituted benzene ring portion

By carefully analyzing the masses of the fragment ions, a fragmentation map can be constructed that supports the proposed structure of the parent molecule.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the secondary amine, likely showing evidence of hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretches of the aliphatic methylene groups would be observed just below 3000 cm⁻¹. The spectrum would also show C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring, and a C-O stretching band for the phenol (B47542) around 1200 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound (Note: This table provides expected IR absorption ranges for the functional groups present.)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
O-H (phenol)3200 - 3600 (broad)Stretching
N-H (secondary amine)3300 - 3500 (medium)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-N1180 - 1360Stretching
C-O (phenol)1150 - 1250Stretching

Together, these distinct absorption bands provide a spectroscopic fingerprint that confirms the presence of the key functional groups within the molecule.

Computational Chemistry and Molecular Modeling Studies of 2,3,4,5 Tetrahydro 1h Benzo B Azepin 8 Ol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, such as 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol. unipd.it These methods, rooted in quantum mechanics, can accurately predict molecular geometries, electronic structures, and reactivity. unipd.it

Detailed research findings on analogous structures, such as substituted 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones, illustrate the application of these computational techniques. mdpi.org In such studies, Density Functional Theory (DFT) calculations, often at the B3LYP level, are employed to perform full geometry optimization. mdpi.org This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The analysis of the resulting optimized structures reveals that the benzene (B151609) ring fused with the diazepine (B8756704) nitrogens can create a planar conformation, while the rest of the seven-membered ring typically adopts a chair or twist conformation. mdpi.org

These calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for predicting chemical reactivity. For instance, calculations of p-localization energies and the heat of formation of intermediates (like σ-complexes) can explain the regioselectivity observed in electrophilic aromatic substitution reactions, predicting where a substituent is most likely to be added to the benzene ring. mdpi.org

Table 1: Data from Quantum Chemical Calculations on Analogous Benzazepine Systems

Calculated Property Significance and Application Example from Literature (Analogues)
Optimized Molecular Geometry Predicts the most stable 3D structure and bond lengths/angles. DFT calculations at the B3LYP/STO-4G level were used to optimize the geometry of substituted 1,5-benzodiazepinones. mdpi.org
Heat of Formation Indicates the thermodynamic stability of the molecule or reaction intermediates. AM1 calculations were used to determine the heat of formation of σ-complexes to estimate reactivity. mdpi.org
Electron Density Distribution Highlights electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. Analysis of 2pz orbitals of benzene and lone pair orbitals of nitrogens suggests a single delocalized π-molecular orbital system. mdpi.org

| p-Localization Energies | Helps in estimating the regioselectivity of electrophilic aromatic substitution reactions. | Calculated to understand why different isomers are formed during the nitration of benzodiazepinone derivatives. mdpi.org |

Molecular Docking Simulations for Ligand-Target Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for elucidating the interaction mechanisms between a potential drug molecule, like a benzazepine derivative, and its biological target. nih.govresearchgate.net

For example, in studies of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, molecular docking was used to investigate their binding to the active site of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov The simulations showed that the compound could fully occupy the active pocket of the enzyme. nih.gov Similarly, docking studies on rigidified benzazepine analogues against serotonin (B10506) and dopamine (B1211576) receptors helped to explain their binding affinities. nih.gov These studies indicated that weaker hydrogen bonding interactions between the ligands' oxygenated groups and specific receptor residues could be responsible for reduced affinity at the D1 dopamine receptor. nih.gov

The primary output of a docking simulation includes the binding pose of the ligand and a scoring function that estimates the binding affinity. This score, along with a detailed analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts, provides a rational basis for understanding structure-activity relationships and for designing more potent and selective analogues. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Benzazepine-Related Scaffolds

Ligand Scaffold Protein Target Key Findings from Docking Simulation
Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative PARP-1 The compound fully occupies the active pocket, and molecular dynamics simulations indicated stable binding. nih.gov
1,3,4,11b-Tetrahydro-1H-fluoreno[9,1-cd]azepine Dopamine D1 Receptor, Serotonin 5-HT6 Receptor Reduced D1 affinity was attributed to weaker H-bonding interactions; affinity at 5-HT6 was influenced by electronic and hydrophobic interactions. nih.gov

| 1H-Benzo[b] mdpi.orglab-chemicals.comdiazepine-2(3H)-one derivatives | GABA-A Receptor Associated Protein | Docking scores were calculated and compared with the known GABA agonist Lofendazam to evaluate potential activity. researchgate.net |

Conformational Analysis and Energy Landscape Studies

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine the energy barriers between them. researchgate.net

The seven-membered azepine ring is not planar and can exist in several conformations, including chair (C), boat (B), and twist-boat (TB). researchgate.net Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by theoretical calculations, are powerful tools for these studies. researchgate.net

A detailed conformational NMR study on N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines revealed that these molecules exist as two puckered, mirror-image (enantiomeric) chair conformations in solution. researchgate.net The study determined a single chair-to-chair interconversion barrier of approximately 11 kcal/mol. researchgate.net The specific conformations were assigned based on the analysis of 1H-1H vicinal coupling constants obtained from the NMR spectra. researchgate.net Such studies are crucial as the specific chair or boat-like conformation adopted by the ring can significantly influence how the molecule fits into a receptor's binding site.

Table 3: Conformational Properties of Analogous Benzazepine Rings

Conformation Type Description Energy Barrier (Example) Method of Determination
Chair (C) A puckered, staggered conformation, often the most stable. - Variable-Temperature 1H NMR, 1H-1H COSY, NOESY. researchgate.net
Boat (B) A less stable, more eclipsed conformation. - Theoretical studies and comparison with related heterocyclic systems. researchgate.net
Twist-Boat (TB) An intermediate conformation between boat forms. - Mentioned as a possible geometry for seven-membered rings. researchgate.net

| Chair-to-Chair Interconversion | The process of one chair form flipping into its mirror image. | ~11 kcal/mol | Dynamic NMR spectroscopy. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights in Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can provide valuable mechanistic insights and predict the activity of new, unsynthesized derivatives. researchgate.net

The process begins by calculating a set of numerical descriptors for each molecule in a dataset. These descriptors can encode 2D or 3D structural, electronic, or physicochemical properties. nih.gov Statistical techniques, such as the genetic function algorithm, are then used to generate equations that correlate a selection of these descriptors with the observed biological activity (e.g., IC50 or Ki values). nih.govresearchgate.net

A robust QSAR model must be rigorously validated. Internal validation is often assessed using cross-validation (Q² or xr²), which measures the model's predictive power on subsets of the training data. nih.gov External validation involves using the model to predict the activity of a separate test set of compounds not used in model creation. nih.govresearchgate.net A high coefficient of determination for the test set (R²test) indicates good prognostic power. researchgate.net The resulting QSAR equation not only predicts activity but also highlights which molecular properties are most important for the desired biological effect. nih.gov

Table 4: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value Range (General Guideline)
r² (or R²) Coefficient of determination. Measures the goodness-of-fit of the model to the training set data. > 0.6 - 0.7 nih.gov
Q² (or q², xr²) Cross-validated coefficient of determination. Measures the robustness and internal predictive ability of the model. > 0.6 nih.gov
R²test Coefficient of determination for the external test set. Measures the model's ability to predict the activity of new compounds. > 0.5 - 0.6 nih.govresearchgate.net

| RMSE | Root Mean Square Error. Indicates the absolute error in the predicted activity values. | As low as possible. |

Mechanistic Insights into Molecular Interactions Involving 2,3,4,5 Tetrahydro 1h Benzo B Azepin 8 Ol Non Clinical Focus

Ligand-Target Binding Mechanisms at the Molecular Level

The interaction of a ligand, such as 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol, with its biological target is a multifaceted process governed by a variety of non-covalent forces. The specific arrangement of functional groups within the molecule dictates the nature and strength of these interactions, which collectively contribute to the binding affinity and selectivity.

Role of Hydroxyl Groups in Molecular Recognition

The hydroxyl (-OH) group at the 8-position of the benzazepine ring is a critical determinant in molecular recognition. This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues in a protein's binding pocket. nih.gov The presence and location of hydroxyl groups on a drug-like molecule can significantly influence its binding affinity, sometimes by several orders of magnitude, provided the scaffold allows for a precise spatial fit. nih.gov In related benzazepine structures, molecular modeling studies have suggested that the hydroxyl group is a key interaction point for binding to target proteins. For the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, computational models indicate that it binds to brain cells through interactions involving a hydroxyl group on its cyclohexane (B81311) ring. nih.gov

Hydrogen Bonding Interactions in Binding Pocket Recognition

Hydrogen bonds are fundamental to the specificity of ligand-target interactions. researchgate.net For this compound, the hydroxyl group and the nitrogen atom of the azepine ring are potential sites for hydrogen bonding. The hydroxyl group can donate a hydrogen bond to an acceptor group (like a carbonyl oxygen or a nitrogen atom) on the receptor, and its oxygen atom can accept a hydrogen bond from a donor group (like an amide N-H) on the receptor. researchgate.net The nitrogen atom in the azepine ring can also act as a hydrogen bond acceptor. The precise geometry of these interactions within the binding pocket is crucial for stable complex formation. nih.gov Computational analysis of the related compound 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine indicates a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, highlighting the potential for multiple hydrogen bonding interactions. researchgate.net

Hydrophobic Interactions in Molecular Association

The tetrahydrobenzazepine core of this compound is largely nonpolar and contributes to binding through hydrophobic interactions. These interactions arise from the tendency of nonpolar surfaces to associate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The benzene (B151609) ring and the saturated portion of the azepine ring can engage in van der Waals forces with hydrophobic amino acid residues such as leucine, isoleucine, and valine within the binding pocket. Studies on similar flavonoid structures have shown that hydrophobic π-π interactions are a driving force for molecular aggregation. nih.gov

Salt Bridges and π-π Stacking Interactions in Complex Formation

While less common for a neutral molecule like this compound, the potential for salt bridge formation could arise if the nitrogen atom of the azepine ring becomes protonated under physiological conditions. This would allow for a strong electrostatic interaction with a negatively charged amino acid residue like aspartate or glutamate (B1630785) in the binding site.

The benzene ring of the benzazepine scaffold is capable of participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. mdpi.com These interactions, which can occur in a face-to-face or edge-to-face orientation, contribute to the stability of the ligand-protein complex. In related benzodiazepine (B76468) structures, molecules are known to be stabilized by van der Waals forces and intermolecular hydrogen bonds, with π-π stacking also playing a role in the crystal packing of some derivatives. nih.govnih.gov

Enzyme Inhibition Mechanisms: Biochemical Investigations

The ability of a compound to inhibit the activity of an enzyme is a key aspect of its molecular function. This inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive binding to the enzyme. nih.gov

Inhibition of Histone H3 Phosphorylation

Biochemical investigations have shown that the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, can inhibit the phosphorylation of histone H3 in vitro. nih.gov Histone H3 phosphorylation is a crucial post-translational modification that plays a significant role in regulating chromatin structure and gene expression. nih.gov The inhibition of this process suggests that 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, and potentially its 8-hydroxy derivative, may interfere with the activity of histone kinases. The precise mechanism of this inhibition, whether it is competitive with ATP or the histone substrate, or if it is allosteric, requires further detailed biochemical studies. The structural similarity of benzamide (B126) derivatives to known histone deacetylase inhibitors suggests that the benzazepine scaffold might interact with enzymes involved in chromatin modification. nih.gov

Anticholinesterase Activity Studies

While specific research on the anticholinesterase activity of this compound is not extensively detailed in publicly available literature, studies on structurally similar compounds provide significant insights. The parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been reported to exhibit anticholinesterase activity in vitro. biosynth.com This suggests that the core benzazepine scaffold is a viable starting point for designing cholinesterase inhibitors.

Further research into derivatives has demonstrated the potential of this chemical class. A series of alkylcarbamates derived from a related structure, 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol, were synthesized and identified as potent acetylcholinesterase (AChE) inhibitors. nih.govdrugbank.com Carbamates are a well-known class of cholinesterase inhibitors, and their mechanism typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a temporarily inactivated enzyme. nih.gov This reversible inhibition increases the levels and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The potency of these tetrahydrobenzazepine carbamates highlights the compatibility of the benzazepine nucleus with the active site of AChE. nih.govdrugbank.com

The inhibitory potential of various carbamate (B1207046) derivatives against acetylcholinesterase is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency. The table below presents IC₅₀ values for some representative carbamate inhibitors, illustrating the range of activity that can be achieved with this class of compounds.

Table 1: Inhibitory Activity (IC₅₀) of Selected Carbamate Compounds against Acetylcholinesterase (AChE) This table includes data for general carbamate derivatives to illustrate typical potency, not specifically for this compound derivatives.

Compound Type IC₅₀ Value Reference
Carbamate Derivative 1 29.9 nM researchgate.net
Carbamate Derivative 2 105.4 nM researchgate.net
Salicylanilide Carbamate A 38.9 µM researchgate.net
Salicylanilide Carbamate B 89.7 µM researchgate.net
N,N-Disubstituted Carbamate 0.12 µM (for BChE) researchgate.net

Nitric Oxide Synthase (NOS) Inhibition Mechanisms

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been successfully utilized to develop potent and selective inhibitors of nitric oxide synthase (NOS). A study focusing on 1,7-disubstituted derivatives of this scaffold led to the identification of several compounds that are highly selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov

NOS enzymes synthesize nitric oxide (NO) from the amino acid L-arginine. Inhibition of these enzymes can be achieved through several mechanisms. nih.gov A primary strategy involves designing molecules that act as competitive inhibitors, binding to the same active site as the substrate L-arginine but failing to produce NO. The selectivity of inhibitors for the different NOS isoforms (nNOS, endothelial NOS - eNOS, and inducible NOS - iNOS) is a critical aspect of research, as it allows for targeted therapeutic intervention while minimizing side effects. nih.gov For instance, L-N⁶-(1-iminoethyl)lysine is an example of an inhibitor that shows selectivity for iNOS over nNOS. nih.gov

The derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine were specifically designed with various basic amine side chains at the 1-position, which led to the discovery of potent and highly selective nNOS inhibitors. nih.gov This suggests that the tetrahydrobenzazepine core effectively positions the interacting groups within the nNOS active site. Another potential mechanism for inhibition could involve interference with essential cofactors, such as tetrahydrobiopterin (B1682763) (BH4). nih.gov Some inhibitors cause the oxidation and depletion of BH4, which destabilizes the enzyme and prevents NO formation. nih.gov

The table below shows the inhibitory constants (Kᵢ) for some known NOS inhibitors, providing context for the potency that can be achieved.

Table 2: Inhibition Constants (Kᵢ) of Selected Nitric Oxide Synthase (NOS) Inhibitors This table includes data for general NOS inhibitors to illustrate typical potency.

Inhibitor Target NOS Isoform Kᵢ Value Reference
N(G)-nitro-L-arginine Brain NOS 0.17 µM researchgate.net
L-arginine (as competitor) Brain NOS 2.9 µM researchgate.net
N(G)-methyl-L-arginine Brain NOS 0.61 µM researchgate.net
1400W iNOS Potent Inhibition researchgate.net

Interactions with Biological Macromolecules: A Mechanistic Perspective (e.g., protein binding studies)

The biological activity of this compound and its derivatives is fundamentally rooted in their specific interactions with biological macromolecules, primarily proteins such as enzymes and receptors.

The inhibition of acetylcholinesterase and nitric oxide synthase, as discussed above, are prime examples of such interactions. The binding of tetrahydrobenzazepine-based inhibitors to the active sites of these enzymes is a highly specific molecular recognition event. For AChE, studies on related tacrine (B349632) analogues, which also feature a heterocyclic core, have shown them to be competitive inhibitors, indicating that they directly compete with the natural substrate for binding to the active site. nih.gov For the tetrahydrobenzazepine-based nNOS inhibitors, the structure-activity relationship studies demonstrated that modifications to the side chain at the 1-position dramatically influenced potency and selectivity, underscoring the importance of precise interactions with amino acid residues within the nNOS catalytic domain. nih.gov

The selectivity of these interactions is a key finding. One of the potent 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine nNOS inhibitors underwent evaluation in a high-throughput broad screen against 79 different receptors, transporters, and ion channels. nih.gov The compound showed minimal activity against these other macromolecules, demonstrating a high degree of specificity for its intended target, nNOS. This selectivity implies a highly complementary fit between the inhibitor and the nNOS protein structure that is not replicated with other biological macromolecules.

Furthermore, molecular modeling studies on the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, suggest that it binds to brain cells through interactions involving its core structure and specific amino acids. biosynth.com This computational insight supports the experimental findings that the benzazepine scaffold serves as an effective anchor for positioning functional groups to achieve specific and high-affinity binding to target proteins.

Emerging Research Directions and Future Perspectives for 2,3,4,5 Tetrahydro 1h Benzo B Azepin 8 Ol Chemistry

Development of Novel Synthetic Methodologies for Benzoazepine Derivatization

The development of efficient and versatile synthetic methods for the derivatization of the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol core is paramount for accessing new chemical space. Current research efforts are focused on moving beyond classical N-acylation and N-alkylation reactions to explore more sophisticated and atom-economical transformations.

Key areas of development include:

C-H Activation/Functionalization: Direct functionalization of the aromatic and aliphatic C-H bonds of the benzoazepine ring system is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of substituents with high regioselectivity.

Cross-Coupling Reactions: Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are being increasingly employed to forge new carbon-carbon and carbon-heteroatom bonds at various positions of the benzoazepine nucleus. These methods enable the introduction of aryl, vinyl, and alkyl groups, as well as other functionalities.

Multicomponent Reactions: The design of novel multicomponent reactions involving the this compound scaffold is an attractive strategy for rapidly building molecular complexity. These one-pot reactions can generate diverse libraries of benzoazepine derivatives for screening purposes.

Exploration of Structure-Reactivity Relationships within the Benzoazepine Framework

A deep understanding of the structure-reactivity relationships of this compound is crucial for predicting its chemical behavior and for the rational design of new synthetic transformations. The interplay between the electron-donating hydroxyl group and the bicyclic, conformationally flexible azepine ring governs the reactivity of the molecule.

Researchers are investigating how the following factors influence reactivity:

Electronic Effects: The position and electronic nature of substituents on the aromatic ring can significantly impact the nucleophilicity and electrophilicity of different sites within the molecule.

Stereoelectronic Effects: The conformation of the seven-membered azepine ring can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

Role of the Nitrogen Atom: The basicity and nucleophilicity of the secondary amine in the azepine ring are key to its reactivity and can be modulated by the choice of protecting groups or reaction conditions.

Advanced Computational Predictions and Experimental Validations in Chemical Research

Computational chemistry plays an increasingly vital role in guiding synthetic efforts and in understanding the properties of this compound and its derivatives. Density functional theory (DFT) calculations and other computational methods are being used to predict a range of properties.

Predicted PropertyPredicted Value
Consensus Log Po/w 1.61

This table presents computationally predicted properties for this compound. The Consensus Log Po/w is an average of multiple prediction methods. ambeed.com

These computational predictions are invaluable for:

Reaction Mechanism Elucidation: Computational modeling helps to elucidate the mechanisms of known and novel reactions, providing insights into transition state geometries and activation energies.

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) aids in the characterization of newly synthesized compounds.

Rational Design: In silico screening of virtual libraries of benzoazepine derivatives can help prioritize synthetic targets with desired chemical properties.

Experimental validation of these computational predictions is a critical component of this research, ensuring the accuracy and reliability of the theoretical models.

Expanding the Scope of Functionalization for Fundamental Chemical Understanding

To deepen the fundamental understanding of the chemistry of this compound, researchers are exploring a broader range of functionalization reactions. This includes the introduction of less common functional groups and the development of novel reaction cascades.

Key research directions include:

Late-Stage Functionalization: Developing methods to modify the benzoazepine core at a late stage in a synthetic sequence allows for the rapid diversification of complex molecules.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis is enabling new types of bond formations and functionalizations that are not accessible through traditional thermal methods.

Biocatalysis: The application of enzymes to catalyze reactions on the benzoazepine scaffold offers the potential for highly selective and environmentally friendly transformations.

By systematically exploring these diverse functionalization strategies, chemists can gain a more comprehensive understanding of the reactivity and potential of the this compound framework, paving the way for future discoveries in chemical synthesis.

Q & A

Q. What established synthetic routes are available for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol, and what intermediates are critical?

The synthesis typically involves cyclization strategies or functional group transformations. For example, benzazepine cores are often constructed via intramolecular Friedel-Crafts alkylation or reductive amination of keto-precursors. Key intermediates include substituted benzaldehyde derivatives or tetrahydroisoquinoline analogs. Reaction optimization (e.g., solvent polarity, temperature) is crucial to avoid side products like over-reduced or dimerized species .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • NMR : 1H/13C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and distinguishes azepine ring conformers. DEPT-135 confirms CH2/CH3 groups in the tetrahydro framework .
  • IR : Confirms hydroxyl (3200–3600 cm⁻¹) and secondary amine (≈3300 cm⁻¹) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C10H13NO for the base structure) and detects isotopic patterns .
  • HPLC-UV/ELSD : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Q. How does the hydroxyl group at position 8 influence reactivity in substitution or oxidation reactions?

The phenolic -OH group enhances electrophilic aromatic substitution (e.g., nitration, halogenation) at adjacent positions. However, it requires protection (e.g., acetyl or TBS groups) during reactions sensitive to acidic protons, such as Grignard additions. Oxidation with MnO2 may yield quinone-like structures, altering pharmacological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

  • Catalysis : Use chiral auxiliaries or asymmetric catalysts (e.g., BINAP-metal complexes) to direct enantioselective ring closure .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while low temperatures reduce racemization .
  • Kinetic Analysis : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What strategies resolve conflicting NMR data when assigning stereochemistry?

  • Variable Temperature (VT) NMR : Differentiates dynamic conformers (e.g., chair-flip in azepine rings) by observing coalescence temperatures .
  • NOESY/ROESY : Detects spatial proximity between protons (e.g., axial vs. equatorial substituents) to confirm ring puckering .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison with experimental data .

Q. How should tautomeric behavior under varying pH conditions be investigated?

  • pH-Dependent UV/Vis Spectroscopy : Track absorbance shifts (e.g., 250–300 nm) to identify keto-enol equilibria .
  • 1H NMR Titration : Monitor proton exchange between hydroxyl and amine groups in D2O/CD3OD mixtures.
  • Microscopic pKa Determination : Use potentiometric titrations or capillary electrophoresis to quantify tautomer stability .

Q. What experimental designs mitigate instability during biological assay preparation?

  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) by freeze-drying and reconstituting in DMSO (<1% v/v) .
  • Light/Oxygen Protection : Store solutions under argon in amber vials to prevent photooxidation of the phenolic group .
  • Accelerated Degradation Studies : Use thermal stress (40–60°C) to identify degradation pathways via LC-MS profiling .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral interpretations with orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .
  • Experimental Design : Employ factorial design (e.g., Taguchi method) to optimize multi-variable reactions (temperature, catalyst loading, solvent ratio) .

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Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.